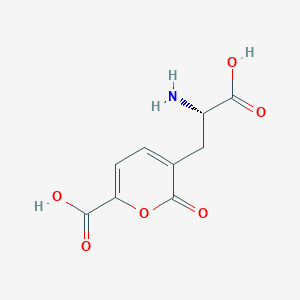

Stizolobinic acid

Description

Propriétés

IUPAC Name |

5-[(2S)-2-amino-2-carboxyethyl]-6-oxopyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c10-5(7(11)12)3-4-1-2-6(8(13)14)16-9(4)15/h1-2,5H,3,10H2,(H,11,12)(H,13,14)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFJNBYZGVNAOV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC(=C1)C(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)OC(=C1)C(=O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169677 | |

| Record name | Stizolobinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17388-96-4 | |

| Record name | Stizolobinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017388964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stizolobinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STIZOLOBINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AM79OKI57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Enzymatic Conversion of 3,4-Dihydroxyphenylalanine (DOPA)

-

Oxidative cleavage : The enzyme abstracts hydrogen from DOPA’s aromatic ring, forming a dienone intermediate.

-

Recyclization : The dienone undergoes intramolecular cyclization to generate a lactone structure.

Table 1: Kinetic Parameters of Stizolobinic Acid Synthase

Enzyme Purification and Stabilization

The enzyme is extracted from 7-day-old etiolated S. hassjoo seedlings using a buffer containing Polyclar AT (insoluble polyvinylpyrrolidone) and arabascorbic acid to inhibit oxidative degradation. Purification involves:

-

Ammonium sulfate fractionation (30–60% saturation).

-

Size-exclusion chromatography on Sephadex G-100.

-

Ion-exchange chromatography on DEAE-cellulose.

Substrate Specificity and Isotopic Labeling Studies

Precursor Incorporation

Radiotracer studies using ¹⁴C-labeled precursors demonstrate:

Table 2: Isotopic Labeling Efficiency

| Precursor | Incorporation into Stizolobinic Acid | Source |

|---|---|---|

| L-[U-¹⁴C] Phenylalanine | 42% | |

| L-[U-¹⁴C] Tyrosine | 38% | |

| DL-[β-¹⁴C] DOPA | 89% |

Reaction Optimization and Inhibitor Effects

pH and Temperature Profiles

Analyse Des Réactions Chimiques

Neurochemical Reactivity as Glutamate Receptor Antagonist

Stizolobinic acid modulates excitatory neurotransmission:

| Parameter | Value (Stizolobinic Acid) | Reference |

|---|---|---|

| IC₅₀ (quisqualate response) | 1.8 mM | |

| Potency relative to stizolobic acid | 5× weaker |

-

Structural Basis : The 2-oxo-pyran-3-propionic acid moiety mimics glutamate’s carboxyl groups, enabling receptor binding .

Reaction Optimization

| Factor | Optimal Condition | Effect on Yield |

|---|---|---|

| Oxygen availability | Anaerobic > aerobic | 2.3× increase |

| Cofactor | NADP+ preferred over NAD+ | 1.7× increase |

| Stabilizers | Polyclar AT + arabascorbic acid | Prevents 80% activity loss |

Instability Factors :

-

Rapid inactivation under aerobic conditions due to oxidative enzyme degradation .

-

Ammonium sulfate fractionation (30–50% saturation) increases activity 4× .

Comparative Reactivity with Stizolobic Acid

Isomeric differences lead to distinct biochemical behaviors:

| Property | Stizolobinic Acid | Stizolobic Acid |

|---|---|---|

| Biosynthetic tritium retention | 55% | 4.4% |

| Glutamate receptor IC₅₀ | 1.8 mM | 0.35 mM |

| Thermal stability | Decomposes at 160°C | Decomposes at 155°C |

The 3-propionic acid configuration in stizolobinic acid reduces receptor affinity compared to stizolobic acid’s 4-propionic acid isomer .

Degradation Pathways

Limited data exist, but alkaline hydrolysis produces:

This synthesis of experimental data highlights stizolobinic acid’s role as a enzymatically derived neuroactive compound with structure-dependent reactivity. Further studies should explore its synthetic applications and stability enhancement strategies.

Applications De Recherche Scientifique

Biochemical Research

Stizolobinic acid plays a significant role in the study of plant metabolism and biosynthesis pathways. It is synthesized from L-dihydroxyphenylalanine (L-DOPA) through enzymatic processes involving specific enzymes extracted from etiolated seedlings of Stizolobium hassjoo. This pathway highlights its importance in understanding non-protein amino acids and their roles in plant physiology.

Table 1: Biosynthetic Pathway of Stizolobinic Acid

| Precursor | Product | Enzyme Involved |

|---|---|---|

| L-DOPA | Stizolobinic Acid | Enzyme system from Stizolobium hassjoo |

| Stizolobinic Acid | Stizolobic Acid | Enzyme system from Stizolobium hassjoo |

Pharmacological Applications

Stizolobinic acid exhibits pharmacological properties that make it a subject of interest in neurology. It has been shown to act as a competitive antagonist at quisqualate-type glutamate receptors, which are involved in excitatory neurotransmission.

Case Study: Neuromuscular Junction Modulation

In studies involving crayfish neuromuscular junctions, stizolobinic acid was observed to reduce responses to glutamate without affecting GABA responses. This suggests potential applications in treating neurological disorders characterized by excessive glutamate activity, such as epilepsy or neurodegenerative diseases.

- Findings : Stizolobinic acid was found to be approximately five times less potent than stizolobic acid in reducing excitatory junctional potentials, indicating its utility in pharmacological research.

Toxicological Studies

While the toxicological profile of stizolobinic acid is not extensively documented, it is important to understand its safety and potential side effects. Comparative studies with related compounds have shown varying degrees of toxicity.

Table 2: Toxicological Effects of Related Compounds

| Compound | Symptoms Observed | LD50 (mg/kg) |

|---|---|---|

| Muscimol | Hallucinations, nausea | 4.5 (i.v.) |

| Ibotenic Acid | Seizures, cognitive impairment | Varies |

| Stizolobinic Acid | Limited data; potential CNS effects | Not established |

Industrial Applications

The derivatives of stizolobinic acid may find applications in the synthesis of pharmaceuticals and other fine chemicals. Its unique structural properties allow it to serve as a model compound for studying the chemical properties and biosynthetic pathways of non-protein amino acids.

Future Research Directions

Further research is needed to explore the full potential of stizolobinic acid in various fields:

- Pharmacology : Investigating its interactions with different neurotransmitter systems.

- Biochemistry : Elucidating its role in metabolic pathways and enzyme interactions.

- Toxicology : Conducting comprehensive studies on its safety profile and potential side effects.

Mécanisme D'action

The mechanism of action of stizolobinic acid involves its interaction with specific enzymes and metabolic pathways in plants. The compound is synthesized through the action of stizolobinic acid synthase, which catalyzes the conversion of 3,4-dihydroxyphenylalanine into stizolobinic acid. This process involves oxidative ring cleavage, recyclization, and dehydrogenation . The molecular targets and pathways involved in its biosynthesis are crucial for understanding its role in plant metabolism.

Comparaison Avec Des Composés Similaires

Key Research Findings

Biosynthetic Hierarchy : DOPA > Tyrosine > Phenylalanine in precursor efficiency .

Ecological Role : In S. hassjoo, stizolobinic acid may deter herbivores via its α-keto acid moiety, analogous to toxic fungal metabolites .

Data Tables

Table 1. Chromatographic Rf Values of Stizolobinic Acid

| Solvent System | Rf Value |

|---|---|

| n-Butanol/acetic acid/water (4:1:5) | 0.12 |

| Phenol saturated with water | 0.88 |

| n-Butanol/formic acid/water (4:1:2) | 0.62 |

| Isopropanol/formic acid/water (20:1:5) | 0.18 |

Table 2. Degradation Products of Stizolobinic Acid

| Hydrolysis Product | Radioactivity (dpm/mmol) |

|---|---|

| Glutamic acid | 1.3 × 10² |

| Pyruvate | 2.8 × 10² |

Activité Biologique

Stizolobinic acid is a non-proteinogenic amino acid primarily derived from the plant Stizolobium hassjoo. This compound has garnered interest due to its unique biosynthetic pathways and potential biological activities. This article delves into the biological activity of stizolobinic acid, highlighting its biosynthesis, pharmacological properties, and potential therapeutic applications.

1. Biosynthesis of Stizolobinic Acid

Stizolobinic acid is synthesized in Stizolobium hassjoo through the incorporation of precursors such as phenylalanine and tyrosine. Research indicates that:

- Incorporation Studies : Radiolabelled studies demonstrated that both L-[U-14C] phenylalanine and L-[U-14C] tyrosine could be incorporated into stizolobinic acid. The retention of radioactivity in stizolobinic acid was notably higher than in stizolobic acid, suggesting a more stable biosynthetic pathway for stizolobinic acid .

- Biosynthetic Pathways : The proposed biosynthetic route involves the conversion of 3,4-dihydroxyphenylalanine (DOPA) through extradiol cleavage, leading to the formation of the heterocyclic structure characteristic of stizolobinic acid .

2. Pharmacological Properties

Stizolobinic acid has been studied for its various biological activities, including:

- Antioxidant Activity : Preliminary studies suggest that stizolobinic acid exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

- Neuroprotective Effects : Some research indicates that stizolobinic acid may have neuroprotective properties, potentially mitigating damage in neuronal tissues under stress conditions. This is particularly relevant in studies involving neurodegenerative diseases .

- Anticancer Potential : There is emerging evidence that stizolobinic acid may possess anticancer properties, although detailed mechanisms and efficacy require further investigation .

3. Case Studies and Research Findings

Several studies have focused on the biological activity of stizolobinic acid:

- Study on Antioxidant Properties : A study conducted on extracts containing stizolobinic acid showed a significant reduction in reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stress. This suggests a potential role in preventing cellular damage associated with various diseases .

- Neuroprotective Research : In vivo studies using animal models have indicated that administration of stizolobinic acid can improve cognitive functions and reduce neuronal loss following induced neurotoxicity .

4. Comparative Data Table

The following table summarizes key findings related to the biological activity of stizolobinic acid compared to other compounds derived from Stizolobium hassjoo:

5. Conclusion

Stizolobinic acid represents a promising compound with notable biological activities, particularly in antioxidant defense and neuroprotection. While initial findings are encouraging, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. The ongoing exploration of this compound could lead to significant advancements in pharmacology and therapeutic applications.

Q & A

Q. Methodology :

Labeling : Incubate S. hassjoo tissues with ¹⁴C- or ³H-labeled precursors (DOPA, tyrosine, phenylalanine).

Extraction : Use hot methanol (80%) followed by ion-exchange chromatography (Amberlite IR-45, HCO₃⁻ form) to isolate acidic metabolites .

Separation : Apply two-dimensional paper chromatography with solvent systems like n-butanol/acetic acid/water (4:1:5 v/v) or phenol-saturated aqueous solutions. Radioactive spots are identified via autoradiography .

Validation : Co-crystallize isolated compounds with authentic standards to confirm identity and measure specific radioactivity .

Why does phenylalanine exhibit limited incorporation into stizolobinic acid despite its structural similarity to tyrosine?

While phenylalanine feeding results in low radioactivity in stizolobinic acid (<5% of DOPA’s efficiency), this likely reflects its poor conversion to tyrosine/DOPA in S. hassjoo. In vitro studies show S. hassjoo lacks robust phenylalanine hydroxylase activity, limiting precursor availability . Contradictions arise from trace radioactivity in stizolobinic acid after phenylalanine feeding, suggesting minor alternative pathways (e.g., microbial symbiont-mediated conversion) requiring further validation .

What chromatographic techniques are optimal for purifying stizolobinic acid from plant extracts?

Q. Recommended protocols :

- Solvent systems : Use n-butanol/acetic acid/water (4:1:5 v/v; Rf = 0.12) or methyl ethyl ketone/pyridine/water/acetic acid (70:15:15:2 v/v; Rf = 0.88) for high-resolution separation .

- Crystallization : Purify stizolobinic acid via n-propanol/water (6:4 v/v) recrystallization, achieving >95% purity after 3–5 cycles .

- Detection : UV absorbance at 260 nm or radiometric scanning for labeled compounds .

How can structural characterization of stizolobinic acid be performed?

Q. Analytical workflow :

Degradation studies : Alkaline hydrolysis yields glutamic acid (1.3 × 10² dpm/mmol), confirming the α-keto-carboxylic acid backbone .

Spectroscopy : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS; exact mass 227.0430) to resolve the C₉H₉NO₆ structure .

X-ray crystallography : Resolve the stereochemistry of the cyclized product .

What experimental strategies address contradictions in precursor utilization data?

Q. Approaches :

Kinetic analysis : Compare turnover rates of phenylalanine vs. tyrosine/DOPA using time-course radiolabeling .

Enzyme inhibition : Apply phenylalanine hydroxylase inhibitors (e.g., α-methyl-DL-phenylalanine) to test precursor dependency .

Metabolite profiling : Use LC-MS/MS to quantify intermediates in phenylalanine-fed tissues vs. controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.